3-Chloropropanesulfonyl chloride

Descripción

Historical Context and Evolution of Research on Organosulfonyl Chlorides

The journey of organosulfonyl chlorides is deeply rooted in the broader history of organosulfur chemistry, which saw significant developments in the 19th century with the discovery and characterization of various classes of sulfur-containing organic compounds. tandfonline.comwikipedia.org The synthesis of sulfonyl chlorides, a pivotal class of organosulfur compounds, has evolved considerably over time. Early methods often relied on harsh reagents and multi-step processes. nih.gov A significant advancement in their synthesis was the chlorination of sulfur compounds, a topic that garnered considerable attention in the early 20th century as researchers sought more practical and efficient methods. pnas.org

The development of sulfonamide-based drugs, following the discovery of Prontosil's antibacterial activity in 1932, marked a turning point in the history of medicine and spurred further research into the synthesis and reactivity of sulfonyl chlorides. nih.gov Over the years, a variety of methods for preparing sulfonyl chlorides have been developed, including the direct chlorination of sulfonic acids or their salts and the oxidative chlorination of thiols and their derivatives. organic-chemistry.org The Sandmeyer-type reaction, for instance, has been a common method for synthesizing sulfonyl chlorides from aryldiazonium salts. acs.org These historical developments laid the groundwork for the synthesis and application of more complex and functionalized sulfonyl chlorides like 3-Chloropropanesulfonyl chloride.

Significance in Contemporary Organic Synthesis and Chemical Biology

This compound has emerged as a valuable and versatile building block in modern organic synthesis and chemical biology. Its importance stems from its bifunctional nature, possessing two reactive sites that allow for a range of chemical transformations. This dual reactivity makes it an important intermediate in the synthesis of various molecules, including pharmaceuticals, pesticides, and dyes. tandfonline.com Notably, it has gained attention for its role in the synthesis of drugs targeting the hepatitis C virus. tandfonline.com

In the realm of organic synthesis, this compound is utilized in the preparation of nitrogen-containing heterocycles, which are core structures in many biologically active molecules. researchgate.net It serves as a precursor for the generation of sulfenes, which can then be trapped with imines and glyoxylates to produce chiral sultams and sultones. Current time information in Jakarta, ID. Furthermore, it is a key starting material in the synthesis of pyrrolidine-based chiral imidazolium (B1220033) ionic liquids. Current time information in Jakarta, ID.

The applications of this compound extend into chemical biology, where it can be employed as a linker for bioconjugation. ub.edu Its ability to react with biological macromolecules makes it a candidate for the covalent labeling of proteins, a technique used to study protein structure and interactions. usu.edunih.gov This highlights its utility not just in building complex molecules but also in probing biological systems.

Structural Features and Reactive Moieties Relevant to Research Applications

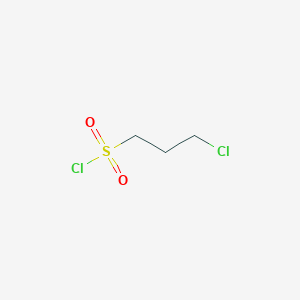

The chemical structure of this compound, with the formula Cl(CH₂)₃SO₂Cl, is central to its reactivity and utility in research. Current time information in Jakarta, ID. It possesses two distinct electrophilic sites: the sulfonyl chloride group (-SO₂Cl) and the alkyl chloride group (-CH₂Cl). This bifunctional nature allows for sequential or selective reactions with different nucleophiles.

The sulfonyl chloride moiety is a highly reactive electrophile. The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is fundamental to the formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov The reactivity of the sulfonyl chloride group can be influenced by the presence of the chloroalkyl chain.

The terminal chloroalkyl group provides a second site for nucleophilic substitution. This allows for the introduction of a wide range of functional groups through reactions with various nucleophiles. The three-carbon spacer between the two reactive centers provides flexibility and allows the molecule to act as a linker, connecting different molecular fragments. This bifunctional reactivity is particularly valuable in the synthesis of cyclic compounds and in applications such as bioconjugation where the molecule can bridge a biological molecule to another entity like a fluorescent tag or a drug molecule. The interplay between these two reactive moieties makes this compound a powerful tool for constructing complex molecular architectures.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1633-82-5 |

| Molecular Formula | C₃H₆Cl₂O₂S |

| Molecular Weight | 177.05 g/mol |

| Appearance | Liquid |

| Boiling Point | 70 °C at 0.5 mmHg |

| Density | 1.456 g/mL at 25 °C |

The data in this table is compiled from various chemical supplier databases. Current time information in Jakarta, ID.

Table 2: Research Applications of this compound

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Synthesis of nitrogen heterocycles |

| Preparation of chiral sultams and sultones | |

| Starting material for chiral ionic liquids | |

| Medicinal Chemistry | Intermediate in the synthesis of anti-hepatitis C virus drugs |

| Chemical Biology | Linker for bioconjugation |

| Covalent labeling of proteins |

This table summarizes key research applications identified in the literature. tandfonline.comresearchgate.netCurrent time information in Jakarta, ID.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloropropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKDGVXBXQTHRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167559 | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light yellow liquid; [Acros Organics MSDS] | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-82-5 | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanesulfonyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANESULPHONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26KZB8ERS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Preparations of 3 Chloropropanesulfonyl Chloride

Conventional Synthetic Routes and Their Evolution

The synthesis of 3-chloropropanesulfonyl chloride, a valuable intermediate in the production of pharmaceuticals and specialty chemicals, has been approached through several conventional routes. lookchem.comchemimpex.comchemicalbook.com These methods have evolved over time, driven by the need for improved yields, purity, and process safety.

Synthesis via Thiol and Sulfonyl Chloride Conversion

One of the fundamental approaches to synthesizing sulfonyl chlorides is through the oxidative chlorination of thiols. organic-chemistry.org This method involves the reaction of a corresponding thiol, in this case, 3-chloro-1-propanethiol, with a chlorinating agent. youtube.com Various reagents and conditions have been explored to facilitate this transformation.

The direct oxidative conversion of thiols to sulfonyl chlorides can be achieved using reagents like a combination of hydrogen peroxide and thionyl chloride or N-chlorosuccinimide (NCS) in the presence of hydrochloric acid. organic-chemistry.org The reaction with NCS and dilute hydrochloric acid has been reported to afford sulfonyl chlorides in good yields. organic-chemistry.org Another variation involves the in situ preparation of the sulfonyl chloride from the thiol using NCS, tetrabutylammonium (B224687) chloride, and water, followed by immediate reaction with an amine to produce sulfonamides. organic-chemistry.org

The mechanism of thiol chlorination can be complex. It may proceed through a simple nucleophilic substitution, or involve a disulfide intermediate formed either by direct oxidative coupling of the thiol or by condensation of the thiol with a nascent sulfenyl chloride. ed.ac.uk The presence of disulfide impurities has been noted in incomplete thiol chlorination reactions. ed.ac.uk Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination, offering improved safety and control over reaction parameters. rsc.org

Preparation from 1,2-Oxathiolane (B15487274) 2,2-Dioxide

A significant synthetic route to this compound involves the ring-opening of 1,2-oxathiolane 2,2-dioxide, also known as propane (B168953) sultone. guidechem.comnist.gov This method utilizes a chlorinating agent to cleave the cyclic sulfonate ester.

A common procedure involves reacting 1,2-oxathiolane 2,2-dioxide with thionyl chloride (SOCl₂) in the presence of a catalyst such as dimethylformamide (DMF). guidechem.com This reaction effectively opens the ring to yield the desired this compound. The resulting sulfonyl chloride can then be used in subsequent reactions, for example, with pyrrolidine (B122466) to form 1-(3-chloro-propane-1-sulfonyl)-pyrrolidine. guidechem.com

The starting material, 1,2-oxathiolane 2,2-dioxide, can be prepared through methods such as the cyclodehydration of 3-hydroxypropanesulfonic acid. patsnap.com The synthesis of 3-aminopropanesulfonic acid, a related compound, can be achieved through the ring-opening amination of 1,3-propane sultone with ammonia (B1221849). google.com

Methods Involving Propane-1-sulfonic Acid and Chlorinating Agents

Another established method for preparing sulfonyl chlorides is the direct chlorination of the corresponding sulfonic acid. In the case of this compound, this would involve the chlorination of 3-chloropropane-1-sulfonic acid.

Various chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being common choices. quora.comlibretexts.orgchemguide.co.uk The reaction of a carboxylic acid with PCl₅, for instance, yields the corresponding acyl chloride, hydrogen chloride, and phosphorus oxychloride. libretexts.orgchemguide.co.uk Similarly, thionyl chloride reacts with carboxylic acids to produce the acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gases, which simplifies purification. libretexts.orgchemguide.co.uk Phosphorus trichloride (B1173362) (PCl₃) can also be used, resulting in the acyl chloride and phosphorous acid. chemguide.co.ukbyjus.com

For the synthesis of propane-1-sulfonyl chloride, a related compound, a method involving the reaction of propane-1-sulfonic acid with 2,4,6-trichloro- guidechem.comquora.comresearchgate.net-triazine (TCT) in the presence of triethylamine (B128534) has been described. chemicalbook.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, and the synthesis of sulfonyl chlorides is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of sulfonyl chlorides, greener approaches often involve avoiding the use of harsh and toxic reagents. For instance, a method for synthesizing 3-pyridinesulfonyl chloride, a related compound, has been developed that avoids phosphorus pentachloride and phosphorus oxychloride, positioning it within the realm of green chemistry. patsnap.com This particular method involves the reaction of 3-aminopyridine (B143674) with a cuprous chloride-catalyzed aqueous solution of sulfurous acid. patsnap.com

Continuous flow processing is another key aspect of green chemistry that has been applied to sulfonyl chloride synthesis. researchgate.net This technology allows for better control over reaction parameters, improved safety by minimizing the volume of hazardous reagents at any given time, and potentially higher space-time yields. rsc.orgresearchgate.net For example, a continuous flow protocol using the more atom- and cost-efficient reagent 1,3-dichloro-5,5-dimethylhydantoin (DCH) has been developed for the conversion of thiols and disulfides to sulfonyl chlorides. researchgate.net

The use of ultrasound irradiation is another green technique that has been explored for related syntheses, such as the preparation of 3-chloro-1,2-propanediol, as it can avoid the use of solvents and acidic or basic conditions. researchgate.net Electrocatalysis and photoredox catalysis are also emerging as valuable green alternatives for chlorination reactions, offering milder and more sustainable conditions. mdpi.com

Optimization of Reaction Conditions and Process Parameters for Scalability

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful optimization of reaction conditions and process parameters to ensure safety, efficiency, and cost-effectiveness.

Key parameters that are often optimized include reaction temperature, reaction time, and the choice and concentration of reagents and catalysts. For example, in the synthesis of aryl sulfonyl chlorides, a design of experiments (DOE) approach has been used to determine suitable reaction conditions before scaling up. mdpi.com Increasing the equivalents of chlorosulfonic acid was found to improve the isolated yield from 67.3% to 87.7%. mdpi.com

The development of scalable syntheses for related building blocks, such as (1-cyclopropyl)cyclopropylamine hydrochloride, also highlights the importance of optimizing reaction protocols for larger scales. nih.gov

Catalytic Systems in the Synthesis of this compound

Catalysis plays a significant role in many synthetic routes to sulfonyl chlorides, often improving reaction rates, selectivity, and yields. Various catalytic systems have been employed in the different methods of preparing this compound and related compounds.

In the synthesis from 1,2-oxathiolane 2,2-dioxide, dimethylformamide (DMF) is used as a catalyst in the ring-opening reaction with thionyl chloride. guidechem.com For the chlorination of aromatic compounds to produce sulfonyl chlorides, sulfamic acid has been used as a catalyst in reactions with chlorosulfonic acid or a mixture of oleum (B3057394) and thionyl chloride. google.com The catalyst can be added at the beginning of the reaction or metered in during the process. google.com

In the context of green chemistry, cuprous chloride has been utilized as a catalyst in the synthesis of 3-pyridinesulfonyl chloride from 3-aminopyridine and an aqueous solution of sulfurous acid. patsnap.comgoogle.com Lewis acids, such as zinc chloride, antimony(V) chloride, and iron(III) chloride, have been employed as catalysts in the hydrolysis of pentachloro-o-xylene to 3-chlorophthalide, a related transformation. google.com These catalysts can be used in small amounts and are often chosen for their ability to dissolve in the reaction mixture and remain stable under the reaction conditions. google.com

The chlorination of thiols can also be influenced by catalysts. For instance, the reaction of thiols with N-chlorosuccinimide (NCS) can be catalyzed by HCl, which facilitates the release of molecular chlorine. ed.ac.uk

Analytical Methodologies for Purity and Yield Assessment in Synthetic Research

The determination of purity and the calculation of yield for this compound rely on a suite of modern analytical techniques. Given the compound's reactivity, particularly the lachrymatory nature and susceptibility of the sulfonyl chloride group to hydrolysis, methods must be chosen and optimized carefully. The primary methods include chromatographic and spectroscopic techniques.

Chromatographic Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for separating this compound from starting materials, byproducts, and solvents, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a principal method for assessing the purity of this compound. Commercial suppliers often specify a purity of ≥98% as determined by GC. The technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. For analysis, a sample is vaporized and passed through a capillary column (e.g., RTX-5MS), which separates components based on their boiling points and interactions with the stationary phase. rsc.org The separated components then enter a mass spectrometer, which provides data on their mass-to-charge ratio, confirming the identity of the product and any impurities. omicsonline.org

A known challenge with sulfonyl chlorides is their potential for thermal degradation within the hot GC injector, which can lead to inaccurate quantification. nih.gov To circumvent this, a derivatization strategy can be employed. For instance, n-tetradecanesulfonyl chlorides have been successfully converted into more thermally stable N,N-diethylsulfonamides prior to GC analysis, enabling a more accurate assessment. nih.govcore.ac.uk A similar derivatization approach could be applied to this compound for precise yield calculations.

High-Performance Liquid Chromatography (HPLC): HPLC is another viable method for purity analysis, particularly when thermal degradation is a concern. While less common for this specific compound, methods developed for other sulfonyl chlorides can be adapted. For example, reversed-phase HPLC (RP-HPLC) has been used to quantify sulfuryl chloride after derivatization. researchgate.net For pyridine-3-sulfonyl chloride, an HPLC method using a C18 column with a phosphate (B84403) buffer/acetonitrile mobile phase has been established to determine content. patsnap.com Such methods offer high precision and can be coupled with UV or mass spectrometry detectors for enhanced sensitivity and specificity. sigmaaldrich.com

Table 1: Exemplary Chromatographic Conditions for Sulfonyl Chloride Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Key Application/Reference |

|---|---|---|---|---|

| GC-MS | RTX-5MS (30 m × 0.25 mm × 0.25 μm) | Helium | Quadrupole MS | General analysis of sulfonyl chlorides and intermediates. rsc.org |

| GC-FID | RTX-5MS (30 m × 0.25 mm ID × 0.25 μm) | Helium | Flame Ionization Detector (FID) | Quantitative analysis following calibration. rsc.org |

| GC/EI-MS | - | - | Electron Impact MS | Identification of chlorinated and sulfochlorinated isomers. nih.gov |

| RP-HPLC | Zorbax C18 (4.6 x 150 mm, 5 µm) | Varies (e.g., Methanol/Water) | UV Spectrophotometer | Quantitative analysis of related compounds after derivatization. researchgate.net |

Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized this compound and for providing a qualitative or quantitative assessment of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups in the propyl chain. The signals would appear as multiplets due to spin-spin coupling with adjacent protons. The methylene group adjacent to the sulfonyl chloride moiety (ClSO₂-CH ₂-) would be the most deshielded, appearing furthest downfield, followed by the group next to the chlorine atom (Cl-CH ₂-), and finally the central methylene group (-CH₂-CH ₂-CH₂-).

¹³C NMR: The carbon NMR spectrum would similarly display three unique signals for the three different carbon environments. The carbon attached to the sulfonyl chloride group would have the largest chemical shift.

³³S NMR: For a more direct investigation of the sulfur environment, ³³S NMR can be utilized, although its low natural abundance and other nuclear properties make it a more specialized technique. acs.orgbritannica.com The purity can be estimated by comparing the integrals of the signals corresponding to the product against those of impurities. researchgate.net

Mass Spectrometry (MS): As a standalone technique or coupled with GC, MS is crucial for confirming the molecular weight of this compound (177.05 g/mol ). The mass spectrum would show a characteristic molecular ion peak. The presence of two chlorine atoms and one sulfur atom would also generate a distinctive isotopic pattern (e.g., from ³⁷Cl, ³⁵Cl, and ³⁴S isotopes) that can be used to confirm the elemental composition of the molecule. britannica.com

Other Methodologies

Titration: Classical chemical methods like titration can be used to determine the concentration of sulfonyl chlorides. However, these methods often lack specificity and can be prone to error, especially due to the hydrolysis of the sulfonyl chloride to form acidic byproducts (sulfonic acid and HCl), which can interfere with the results. patsnap.com

Melting Point Analysis: While this compound is a liquid at room temperature, for solid derivatives or impurities, melting point analysis can be a quick and simple indicator of purity. Impurities typically cause a depression and broadening of the melting point range. researchgate.net

By combining these analytical methodologies, researchers can confidently confirm the identity, assess the purity, and determine the accurate yield of synthesized this compound, ensuring the data is robust and reproducible for further applications in research and development. lookchem.com

Mechanistic Investigations and Reactivity Profiles of 3 Chloropropanesulfonyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) functional group is inherently electrophilic. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron withdrawal from the sulfur atom, rendering it highly electron-deficient and thus a strong electrophile. chemistrysteps.com The chlorine atom attached to this electron-poor sulfur center becomes an excellent leaving group, facilitating nucleophilic substitution reactions. chemistrysteps.commasterorganicchemistry.com

The high reactivity of sulfonyl chlorides like 3-chloropropanesulfonyl chloride makes them powerful reagents for introducing the sulfonyl group into various molecules. chemistrysteps.comorganic-chemistry.org This electrophilicity is the cornerstone of its utility in forming new bonds with a wide range of nucleophiles. masterorganicchemistry.com

Nucleophilic Substitution Reactions of this compound

The primary mode of reactivity for this compound involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. This process is a classic nucleophilic addition-elimination or Sₙ2-type reaction at the sulfur center.

Reactions with Amines: Formation of Sulfonamides

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted 3-chloropropanesulfonamides. chemimpex.com This reaction is fundamental in medicinal chemistry for the synthesis of sulfonamide-containing drugs. chemistrysteps.comchemimpex.com The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. google.comnih.gov This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, often facilitated by a non-nucleophilic base like pyridine (B92270) or an excess of the reacting amine, to yield the stable sulfonamide and a hydrochloride salt. youtube.comrsc.org

The general reaction is as follows: Cl(CH₂)₃SO₂Cl + R₂NH → Cl(CH₂)₃SO₂NR₂ + HCl

The resulting 3-chloropropanesulfonamides are themselves valuable intermediates, as the alkyl chloride moiety can undergo further nucleophilic substitution.

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Primary Amine (RNH₂) | Pyridine | N-Alkyl-3-chloropropanesulfonamide |

| This compound | Secondary Amine (R₂NH) | Triethylamine (B128534) | N,N-Dialkyl-3-chloropropanesulfonamide |

| This compound | Ammonia (B1221849) (NH₃) | Excess NH₃ | 3-Chloropropanesulfonamide |

This table provides illustrative examples of sulfonamide formation.

Reactions with Alcohols: Formation of Sulfonate Esters

In the presence of a base, typically pyridine, this compound reacts with alcohols to form sulfonate esters. chemistrysteps.comchemimpex.comed.ac.uk This reaction is a common method for converting an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent substitution or elimination reactions. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. masterorganicchemistry.comsigmaaldrich.com The base serves to deprotonate the intermediate oxonium ion, yielding the neutral sulfonate ester and pyridinium (B92312) chloride. masterorganicchemistry.com A key feature of this reaction is that the stereochemistry at the alcohol's carbon center is retained because the C-O bond of the alcohol is not broken during the process. sigmaaldrich.comnih.gov

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Methanol | Pyridine | Methyl 3-chloropropanesulfonate |

| This compound | Ethanol | Pyridine | Ethyl 3-chloropropanesulfonate |

| This compound | Isopropanol | Pyridine | Isopropyl 3-chloropropanesulfonate |

This table presents examples of sulfonate ester formation.

Reactions with Thiols

Analogous to its reactions with amines and alcohols, this compound reacts with thiols (mercaptans) to form thiosulfonate esters. Thiols are highly nucleophilic, particularly in their deprotonated thiolate form, and readily attack the electrophilic sulfur of the sulfonyl chloride. chemistrysteps.commasterorganicchemistry.com

The reaction, typically carried out in the presence of a base to deprotonate the thiol, results in the formation of an S-S bond.

Cl(CH₂)₃SO₂Cl + RSH + Base → Cl(CH₂)₃SO₂SR + Base·HCl

These thiosulfonate products are of interest in various fields of chemistry due to the unique properties of the disulfide linkage.

Generation and Trapping of Reactive Intermediates

Beyond simple substitution reactions, this compound serves as a precursor to highly reactive intermediates.

Formation of Sulfenes and Their Trapping with Imines and Glyoxylates

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo a 1,2-elimination reaction (α-elimination) to generate a highly reactive intermediate known as a sulfene (B1252967) (H₂C=SO₂). The base abstracts a proton from the carbon alpha to the sulfonyl group, and the chloride ion is eliminated.

A significant application of this compound is the in-situ generation of the corresponding chloropropylsulfene, which is then trapped by various electrophiles. It has been specifically utilized in reactions with imines and glyoxylates, often in the presence of chiral catalysts like chinchona alkaloids, to produce chiral sultams (cyclic sulfonamides) and sultones (cyclic sulfonate esters), respectively. ed.ac.uk These reactions are valuable for the asymmetric synthesis of complex heterocyclic molecules. organic-chemistry.org For instance, the [2+2] cycloaddition of the sulfene intermediate with an imine yields a four-membered β-sultam. organic-chemistry.org

| Precursor | Intermediate | Trapping Agent | Product Class |

| This compound | Chloropropylsulfene | Imine | Sultam |

| This compound | Chloropropylsulfene | Glyoxylate | Sultone |

This table outlines the generation and trapping of sulfene intermediates.

Transition Metal-Catalyzed Reactions

This compound participates in several transition metal-catalyzed reactions, which are crucial for creating complex molecular architectures. These reactions primarily include desulfitative cross-couplings and organometallic sulfonylation processes.

Desulfitative Cross-Coupling Reactions

Desulfitative cross-coupling has emerged as a powerful method for forming carbon-carbon and carbon-heteroatom bonds, where a sulfonyl chloride serves as a coupling partner with the extrusion of sulfur dioxide (SO₂). This strategy has been most extensively developed for arylsulfonyl chlorides. The general mechanism involves the oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst, typically palladium, followed by the extrusion of SO₂ to form an organometallic intermediate, which then engages in the cross-coupling cycle.

While this methodology is well-established for aryl and vinyl sulfonyl chlorides, specific examples involving this compound are not widely reported in the literature, suggesting that this pathway is either less favorable or less explored for saturated alkanesulfonyl chlorides. The higher bond dissociation energy of the C-S bond in alkanesulfonyl derivatives compared to their aryl counterparts may present a kinetic barrier to the SO₂ extrusion step.

Sulfonylation Reactions in Organometallic Chemistry

This compound is utilized in syntheses that incorporate transition metal-catalyzed steps, particularly with palladium. Although not always a direct participant in the catalytic cycle, it serves as a crucial building block for substrates in subsequent metal-catalyzed transformations.

A notable example is the synthesis of sultam-based compounds. In one pathway, 2-chloro-5-nitroaniline (B146338) is first sulfonated with this compound in the presence of pyridine. nih.gov The resulting intermediate, 3-Chloro-N-(2-chloro-5-nitrophenyl)propane-1-sulfonamide, undergoes base-mediated cyclization to form a nitro-γ-sultam. nih.gov This sultam is then subjected to a palladium-catalyzed reduction using H₂ gas to efficiently convert the nitro group into an amine, yielding an amino-γ-sultam. nih.gov This product serves as a key intermediate for further functionalization. nih.gov

Furthermore, sultams derived from this compound can undergo palladium-catalyzed α-arylation with aryl and heteroaryl iodides, demonstrating the integration of this reagent into modern organometallic coupling strategies. researchgate.net

Table 1: Transition Metal-Catalyzed Reactions Involving this compound Derivatives

| Reaction Type | Substrate Derived From 3-CPSC | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nitro Group Reduction | 1-(2-chloro-5-nitrophenyl)propane-1,3-sultam | Palladium on Carbon, H₂ | Amino-γ-sultam | nih.gov |

| α-Arylation | Propanesultam | Palladium(0), Xantphos, Aryl Iodide | α-Aryl-sultam | researchgate.net |

Radical and Ionic Reaction Pathways

This compound exhibits reactivity through both ionic and radical mechanisms, depending on the reaction conditions and the nature of the co-reactants.

The most common reaction pathway is ionic, where the highly electrophilic sulfur atom is attacked by a nucleophile. This is the basis for the synthesis of a wide range of sulfonamides, sulfonate esters, and sultams. For example, its reaction with primary or secondary amines in the presence of a base yields the corresponding 3-chloropropanesulfonamides. nih.govthieme-connect.de The reaction with ammonia produces 3-chloropropanesulfonamide, which can subsequently undergo an intramolecular ionic displacement (SN2 reaction) under basic conditions to form propanesultam. researchgate.netthieme-connect.de Similarly, reaction with trifluoromethanesulfonamide (B151150) potassium salt proceeds via nucleophilic attack to form 3-chloropropanesulfonyl (trifluoromethanesulfonyl)-imide. google.com

A fascinating case study illustrating dual reactivity is the interaction of this compound with the nickel-containing enzyme methyl-coenzyme M reductase (MCR). semanticscholar.org In this biological system, it can react via two distinct pathways:

Ionic Pathway : An ionic reaction leads to the formation of a distinct Ni(III)-propylsulfonate species, demonstrating the ability of the nickel center to mediate the reaction through an organometallic intermediate. semanticscholar.org

Radical Pathway : A competing mechanism involves the generation of a radical. It is proposed that the Ni(I) state of the enzyme reacts with the sulfonyl chloride to initiate a radical process. semanticscholar.org

This dual reactivity highlights the compound's ability to engage with complex systems, with the specific pathway being dictated by the electronic properties of the reaction partner. semanticscholar.org

Advanced Applications of 3 Chloropropanesulfonyl Chloride in Chemical Synthesis

Role as a Sulfonylating and Chlorinating Agent in Organic Synthesis

3-Chloropropanesulfonyl chloride serves as a potent bifunctional reagent in organic synthesis, capable of acting as both a sulfonylating and a chlorinating agent. Its sulfonyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and phenols to introduce the 3-chloropropanesulfonyl group. This reaction is fundamental to the formation of sulfonamides and sulfonate esters, which are prevalent scaffolds in numerous biologically active compounds.

The presence of the chloro group at the 3-position provides a secondary site for nucleophilic substitution, allowing for further molecular elaboration. This dual functionality enables the construction of diverse molecular architectures from a single starting material. For instance, the initial sulfonylation reaction can be followed by a subsequent reaction at the chloro-terminated propyl chain, facilitating the introduction of various functional groups or the formation of heterocyclic structures. This sequential reactivity is a powerful tool for medicinal chemists in the lead optimization phase of drug discovery.

Application in Medicinal Chemistry and Pharmaceutical Development

The unique chemical properties of this compound have led to its extensive use as a key intermediate in the synthesis of a wide array of pharmaceutical agents. Its ability to introduce the sulfonamide functional group, a well-established pharmacophore, combined with the potential for further chemical modification, makes it an invaluable tool in the development of new drugs.

Synthesis of Enzymatic Inhibitors

This compound is a crucial starting material in the preparation of numerous enzymatic inhibitors. The sulfonyl chloride group can react with specific amino acid residues or other functionalities within a target enzyme's active site or allosteric sites, leading to the formation of covalent or non-covalent interactions that modulate the enzyme's activity. The resulting sulfonamide or sulfonate ester derivatives often exhibit enhanced binding affinity and selectivity for their target enzymes.

| Target Enzyme Class | Role of this compound | Resulting Inhibitor Type |

| Proteases | Introduction of a sulfonamide warhead to interact with active site residues. | Covalent or non-covalent protease inhibitors. |

| Kinases | Formation of sulfonate esters that can occupy the ATP-binding pocket. | Kinase inhibitors for cancer therapy. |

| Carbonic Anhydrases | Synthesis of sulfonamides that coordinate with the zinc ion in the active site. | Diuretics and antiglaucoma agents. |

Precursor for Anti-Hepatitis C Virus Drug Development

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Several classes of these drugs, including NS5B polymerase inhibitors, have been designed to target specific viral proteins. While direct synthesis pathways for specific anti-HCV drugs from this compound are proprietary, its role as a precursor for sulfonamide-containing scaffolds is well-established in medicinal chemistry. The sulfonamide moiety is a key component in various antiviral agents, contributing to their binding affinity and pharmacokinetic properties. The structural motif derived from this compound can be found in compounds designed to inhibit viral replication, making it a valuable, albeit indirect, contributor to the synthesis of novel anti-HCV drug candidates.

Design and Synthesis of Homotaurine-Based Analogues as Anti-Amyloidogenic Agents

Homotaurine (3-aminopropanesulfonic acid) is a naturally occurring compound that has shown promise as an anti-amyloidogenic agent for the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides. mdpi.com In the quest for more potent and pharmacokinetically favorable analogues, this compound has been employed as a key starting material.

In a study focused on developing potential anti-amyloidogenic agents, this compound was reacted with a series of primary and secondary amines, such as isobutylamine, tert-butylamine, and isopropylamine. mdpi.com This reaction readily forms the corresponding N-substituted-3-chloropropanesulfonamides. These intermediates can then be further modified, for instance, by nucleophilic displacement of the terminal chloride, to generate a library of homotaurine-based analogues. This synthetic strategy allows for the systematic exploration of the structure-activity relationship of these compounds in preventing amyloid plaque formation.

| Reactant Amine | Resulting Intermediate | Potential Application |

| Isobutylamine | N-isobutyl-3-chloropropanesulfonamide | Precursor for homotaurine analogues |

| tert-Butylamine | N-tert-butyl-3-chloropropanesulfonamide | Precursor for homotaurine analogues |

| Isopropylamine | N-isopropyl-3-chloropropanesulfonamide | Precursor for homotaurine analogues |

Synthesis of Sulfonamide-Containing Drug Candidates

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide range of drugs with diverse therapeutic applications. This compound is a primary reagent for the introduction of the 3-chloropropanesulfonamide moiety. The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of a vast array of sulfonamide derivatives. These derivatives can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the terminal chloro group in these sulfonamides provides a convenient point for further structural diversification, allowing for the fine-tuning of their pharmacological profiles.

Contributions to Polymer Chemistry and Material Science

This compound is a versatile reagent that plays a significant role in the advancement of polymer chemistry and material science. chemimpex.com Its ability to introduce sulfonyl groups into various molecular structures allows for the modification and enhancement of material properties, such as thermal stability and chemical resistance. chemimpex.com This has led to its use in the development of specialized polymers with applications in environmental remediation and the synthesis of unique materials like ionic liquids.

Functionalization of Polymeric Adsorbents for Environmental Remediation

The modification of polymeric materials with this compound is a key strategy in creating effective adsorbents for the removal of toxic pollutants from wastewater. tandfonline.comresearchgate.net This functionalization introduces sulfonate groups onto the polymer backbone, which can act as active sites for binding heavy metal ions and other contaminants.

Sulfonation of Cross-Linked Polyethylenimine for Heavy Metal Removal (e.g., Hg, SeO32-)

A notable application of this compound is in the sulfonation of cross-linked polyethylenimine (CPEI) to create a highly selective adsorbent for mercury (Hg). tandfonline.comresearchgate.netepa.gov This modified polymer, known as sulfonated cross-linked polyethylenimine (SCPEI), has demonstrated significant efficacy in sequestering mercury from aqueous solutions. tandfonline.comresearchgate.netepa.gov

The sulfonation process involves the reaction of CPEI with this compound, resulting in a polymer with a high affinity for mercury ions. tandfonline.comresearchgate.netepa.gov Research has shown that SCPEI can achieve a high removal percentage for Hg, even in the presence of other competing metal ions such as manganese, nickel, iron, lead, zinc, and chromium. tandfonline.comepa.gov The mechanism of removal is pH-dependent, involving both adsorption and precipitation. tandfonline.comresearchgate.netepa.gov Kinetic studies have indicated that the adsorption process is best described by the pseudo-second-order model, suggesting a chemisorption mechanism. tandfonline.comresearchgate.net Furthermore, the Freundlich isotherm model provides the best fit for the adsorption data, and thermodynamic analysis confirms the chemical nature of the adsorption process. tandfonline.comresearchgate.net An important aspect of this adsorbent is its potential for reuse, with studies showing significant removal efficiency even after regeneration. tandfonline.comresearchgate.net

While direct studies on the use of this compound for the removal of selenite (B80905) (SeO32-) are not as prevalent, the principles of functionalizing adsorbents can be applied. For instance, other research has demonstrated the removal of selenite ions using different functionalized fibers, highlighting the potential for developing specific adsorbents for various oxyanions. researchgate.netaksaray.edu.tr

Table 1: Adsorption Characteristics of SCPEI for Mercury Removal

| Parameter | Finding | Reference |

| Adsorbent | Sulfonated Cross-linked Polyethylenimine (SCPEI) | tandfonline.comresearchgate.netepa.gov |

| Target Pollutant | Mercury (Hg) | tandfonline.comresearchgate.netepa.gov |

| Removal Percentage | Up to 87% in synthetic solutions | tandfonline.comepa.gov |

| Selectivity | High, even with competing ions (Mn, Ni, Fe, Pb, Zn, Cr) | tandfonline.comepa.gov |

| Removal Mechanism | Adsorption and precipitation (pH-dependent) | tandfonline.comresearchgate.netepa.gov |

| Adsorption Kinetics | Pseudo-second-order model (chemisorption) | tandfonline.comresearchgate.net |

| Adsorption Isotherm | Freundlich model | tandfonline.comresearchgate.net |

| Reusability | Up to 72% removal efficiency after regeneration | tandfonline.comresearchgate.net |

Development of Composite Sorbents

This compound is also instrumental in the development of composite sorbents. While specific examples directly utilizing this compound in composite materials for environmental remediation are emerging, the principle of its application in functionalizing polymers is transferable. The functionalization of polymeric matrices, such as chloromethylated styrene-divinylbenzene copolymers, with various active groups demonstrates the broader strategy of creating specialized adsorbents. mdpi.comresearchgate.netnih.gov These functionalized polymers can be incorporated into composite materials to enhance their structural integrity and adsorption capacity for a range of pollutants.

Synthesis of Ionic Liquids and Their Applications

This compound serves as a key starting reagent in the synthesis of certain types of ionic liquids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Ionic liquids are salts that are liquid at low temperatures and have a wide range of applications due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. researchgate.netmpg.de

Specifically, this compound has been used in the synthesis of pyrrolidine-based chiral imidazolium (B1220033) ionic liquids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis typically involves the reaction of the sulfonyl chloride with an appropriate organic base. researchgate.net The resulting ionic liquids can possess tailored functionalities, opening up possibilities for their use as catalysts, electrolytes, or specialized solvents in various chemical processes. researchgate.netmpg.de The ability to create both halide and halide-free ionic liquids further expands their potential applications. rsc.org

Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a valuable tool for the synthesis of complex organic molecules, particularly those containing sulfur-based heterocyclic structures. fishersci.com

Formation of Chiral Sultams and Sultones

This compound is employed in the generation of sulfenes, which are highly reactive intermediates. sigmaaldrich.comsigmaaldrich.comfishersci.com These sulfenes can be trapped with imines and glyoxylates in the presence of chiral catalysts, such as chinchona alkaloids, to produce chiral sultams and sultones. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comfishersci.com

Sultams are cyclic sulfonamides that are important structural motifs in a variety of biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. organic-chemistry.orgnih.govnih.gov The development of methods for the enantioselective synthesis of sultams is an active area of research. dicp.ac.cnrsc.org Palladium-catalyzed intramolecular reductive amination of ketones with sulfonamides has emerged as a powerful technique for producing a range of chiral γ-, δ-, and ε-sultams with high yields and enantioselectivities. dicp.ac.cnrsc.org

Sultones are cyclic esters of hydroxysulfonic acids and can also be synthesized using this compound-derived sulfenes. sigmaaldrich.comsigmaaldrich.com The ring-opening of sultones with organic chloride salts provides an efficient route to chloroalkylsulfonate ionic liquids, further demonstrating the synthetic versatility of these sulfur-containing heterocycles. rsc.org

Preparation of Cyclopropylsulfonamides

The synthesis commences with the reaction of this compound with tert-butylamine. This reaction, typically carried out in the presence of a base such as triethylamine (B128534) and a solvent like toluene, yields N-tert-butyl-(3-chloro)propyl sulfonamide. The reaction temperature is generally maintained between 0°C and 5°C. Following the reaction, the mixture is worked up with hydrochloric acid to remove excess amines, and the organic layer is washed and dried.

The subsequent and crucial step is the intramolecular cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide. This is achieved by treating the chloropropylsulfonamide with a strong base, most commonly n-butyllithium. This deprotonation and subsequent intramolecular nucleophilic substitution result in the formation of the cyclopropane (B1198618) ring, affording cyclopropane sulfonic acid tert-butylamide.

Finally, the tert-butyl protecting group is cleaved from the sulfonamide. This is typically accomplished by treatment with a strong acid, such as trifluoroacetic acid, to yield the desired cyclopropylsulfonamide. This three-step process provides an efficient route to this important structural motif.

| Step | Reactants | Reagents | Product | Key Conditions |

| 1 | This compound, tert-butylamine | Triethylamine, Toluene | N-tert-butyl-(3-chloro)propyl sulfonamide | 0-5 °C |

| 2 | N-tert-butyl-(3-chloro)propyl sulfonamide | n-Butyllithium | Cyclopropane sulfonic acid tert-butylamide | Anhydrous conditions |

| 3 | Cyclopropane sulfonic acid tert-butylamide | Trifluoroacetic acid | Cyclopropylsulfonamide | Acidic workup |

Synthesis of Pyrrolidine-Based Chiral Imidazolium Ionic Liquids

The unique properties of chiral ionic liquids have driven significant research into their synthesis. A plausible, though not explicitly detailed in a single source, synthetic route to pyrrolidine-based chiral imidazolium ionic liquids can be conceived using this compound, drawing upon established synthetic methodologies for functionalized pyrrolidines and imidazolium salts. The general approach would involve the functionalization of a chiral pyrrolidine (B122466) precursor, introduction of a sulfonylpropyl group via reaction with this compound, and subsequent formation of the imidazolium ring.

The synthesis can be initiated from a readily available chiral starting material such as L-proline. L-proline can be functionalized through various established methods to introduce a reactive handle, for instance, an amino group, on the pyrrolidine ring. This can be achieved through a multi-step sequence involving protection of the carboxylic acid and secondary amine, followed by stereoselective introduction of the desired functional group.

The resulting chiral amino-pyrrolidine derivative can then be reacted with this compound. The amino group would act as a nucleophile, displacing the chloride on the sulfonyl chloride to form a sulfonamide linkage. This reaction would yield a chiral N-(pyrrolidinyl)propyl-3-sulfonamide intermediate.

The final stage involves the construction of the imidazolium ring. The terminal chloro group on the propyl chain can be displaced by an N-alkylimidazole in a quaternization reaction. This would result in the formation of the desired pyrrolidine-based chiral imidazolium ionic liquid, with the pyrrolidine providing the chiral center and the imidazolium salt constituting the ionic liquid character. The specific anion of the ionic liquid could be varied through anion exchange reactions if desired.

| Step | Starting Material | Key Transformation | Intermediate/Product |

| 1 | L-Proline | Multi-step functionalization | Chiral amino-pyrrolidine derivative |

| 2 | Chiral amino-pyrrolidine derivative | Reaction with this compound | Chiral N-(pyrrolidinyl)propyl-3-sulfonamide |

| 3 | Chiral N-(pyrrolidinyl)propyl-3-sulfonamide | Quaternization with N-alkylimidazole | Pyrrolidine-based chiral imidazolium ionic liquid |

Synthesis of Ether Lipid Analogues

Ether lipids and their analogues are a class of compounds with significant biological activity. This compound can be employed in the synthesis of certain ether lipid analogues by introducing a sulfonamide-containing polar headgroup. nih.gov This approach allows for the creation of novel structures with potential therapeutic applications.

A synthetic strategy for incorporating a sulfonate-containing moiety into an ether lipid structure involves the reaction of an amino-functionalized glycerol (B35011) ether with this compound. nih.gov The synthesis would typically start from a protected glycerol derivative, which is then alkylated to introduce the desired long ether chain at the sn-1 or sn-2 position. Subsequent chemical manipulations would lead to a molecule containing a free amino group.

This amino-functionalized ether lipid precursor is then reacted with this compound. nih.gov The amine nitrogen attacks the sulfonyl chloride, forming a stable sulfonamide bond and yielding a 3-chloropropylsulfonamide derivative of the ether lipid. nih.gov

The terminal chloride on the propyl group can then be further functionalized. For instance, it can be exchanged for iodide by treatment with sodium iodide, creating a more reactive intermediate. nih.gov This iodide can then be displaced by a nucleophile, such as trimethylamine, to introduce a quaternary ammonium (B1175870) salt, a common feature in the polar headgroups of many biologically active lipids. nih.gov This multi-step sequence effectively utilizes this compound to append a flexible, functionalizable linker to the ether lipid backbone.

| Reactant 1 | Reactant 2 | Product |

| Amino-functionalized glycerol ether | This compound | 3-Chloropropylsulfonamide ether lipid analogue |

| 3-Chloropropylsulfonamide ether lipid analogue | Sodium iodide | 3-Iodopropylsulfonamide ether lipid analogue |

| 3-Iodopropylsulfonamide ether lipid analogue | Trimethylamine | Quaternary ammonium ether lipid analogue |

Derivatization Strategies and Analogue Development

Design Principles for Novel 3-Chloropropanesulfonyl Chloride Derivatives

The design of new derivatives based on the this compound scaffold is guided by principles aimed at systematically modifying its structure to achieve desired chemical, physical, or biological functions. The core strategy revolves around the compound's dual reactivity.

The primary and most facile reaction involves the sulfonyl chloride group (-SO₂Cl). This group readily reacts with a vast range of nucleophiles, making it an ideal anchor for introducing the 3-chloropropanesulfonate moiety onto other molecules. Key design principles include:

Introduction of Diverse Functional Groups: By reacting this compound with various amines (primary and secondary), alcohols, and phenols, a library of sulfonamides and sulfonate esters can be generated. The choice of nucleophile is critical, as it dictates the properties of the final molecule. For instance, incorporating aromatic or heterocyclic amines can introduce potential sites for π-stacking interactions or hydrogen bonding in a biological context. openaccesspub.orgresearchgate.net

Modulation of Physicochemical Properties: The R-group introduced via the nucleophile can be systematically varied to control properties such as lipophilicity, water solubility, and pKa. For example, a long alkyl chain would increase lipophilicity, while incorporating a polar group like a carboxylic acid or a polyethylene (B3416737) glycol chain would enhance hydrophilicity.

Synthetic Pathways to Structurally Diverse Analogues

The generation of analogues from this compound primarily utilizes well-established reactions targeting the sulfonyl chloride group. The most common pathways are sulfonamide and sulfonate ester formation.

Sulfonamide Formation: The reaction with primary or secondary amines in the presence of a base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct yields N-substituted 3-chloropropanesulfonamides. This is one of the most widely used derivatization strategies due to the stability and prevalence of the sulfonamide functional group in medicinal chemistry. openaccesspub.org

Sulfonate Ester Formation: Reaction with alcohols or phenols, typically in the presence of a non-nucleophilic base, results in the formation of the corresponding 3-chloropropanesulfonate esters.

Sulfene (B1252967) Generation and Cycloaddition: In the presence of a strong, non-nucleophilic base such as triethylamine, this compound can undergo dehydrochlorination to form a highly reactive intermediate known as a sulfene (prop-2-ene-1-sulfene). This transient species can be trapped in situ by various reagents. For example, it can undergo [2+2] cycloaddition reactions with imines to yield chiral sultams (cyclic sulfonamides).

The table below summarizes these primary synthetic routes.

| Pathway | Reactants | Product Class | General Reaction Scheme |

| Sulfonamide Formation | This compound + Primary/Secondary Amine (R₁R₂NH) + Base | N-substituted 3-Chloropropanesulfonamide | Cl(CH₂)₃SO₂Cl + R₁R₂NH → Cl(CH₂)₃SO₂NR₁R₂ + HCl |

| Sulfonate Ester Formation | This compound + Alcohol/Phenol (R-OH) + Base | 3-Chloropropanesulfonate Ester | Cl(CH₂)₃SO₂Cl + R-OH → Cl(CH₂)₃SO₂OR + HCl |

| Sulfene Generation & Trapping | This compound + Base; then trapped with an Imine (R₁CH=NR₂) | Sultam (via [2+2] Cycloaddition) | Cl(CH₂)₃SO₂Cl + Et₃N → [CH₂=CHCH=SO₂]; then reaction with Imine |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of derivatives, particularly in drug discovery and materials science. For compounds derived from this compound, SAR studies aim to establish a clear link between specific structural modifications and the resulting biological activity or physical properties. nih.gov

While specific, published SAR studies focusing exclusively on a broad library of this compound derivatives are not prevalent, the principles can be inferred from extensive research on sulfonamides in general. openaccesspub.orgresearchgate.net The primary focus of such a study would be on the N-substituent of the sulfonamide derivatives (Cl-(CH₂)₃-SO₂-NH-R).

Key SAR Principles for Sulfonamide Derivatives:

Nature of the R-Group: The electronic and steric properties of the R-group attached to the sulfonamide nitrogen are paramount.

Aromatic vs. Aliphatic: An aromatic R-group (e.g., a phenyl or pyridine (B92270) ring) can engage in specific interactions with biological targets, such as pi-stacking. mdpi.com An aliphatic R-group (e.g., benzyl (B1604629) or cyclohexyl) provides more conformational flexibility and lipophilicity.

Substitution on Aromatic Rings: Adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to an aromatic R-group can fine-tune the acidity of the sulfonamide N-H proton and modulate binding affinity. mdpi.com

The Role of the Chloropropyl Tail: The Cl-(CH₂)₃-SO₂- moiety serves as a constant structural element, providing a specific spatial and lipophilic character. In an SAR context, its role would be to orient the variable R-group within a target's binding site. Any observed activity would be directly attributable to the changes in the R-group against this constant background.

A hypothetical SAR study on derivatives might reveal findings as summarized in the conceptual table below.

| Derivative R-Group (in Cl(CH₂)₃SO₂NH-R) | Conceptual Biological Activity | Rationale |

| Aniline | Low | Simple aromatic ring, may lack specific interactions. |

| 4-Fluoroaniline | Moderate | Electron-withdrawing group alters electronics; fluorine may form key interactions. |

| Benzylamine | Moderate-High | Flexible linker allows for optimal positioning in a binding pocket. |

| 2-Aminopyridine | High | Heterocyclic ring introduces hydrogen bond acceptors and potential for specific polar contacts. researchgate.net |

Spectroscopic and Chromatographic Characterization of Derivatives

The successful synthesis of novel derivatives of this compound must be confirmed by rigorous analytical characterization. A combination of chromatographic and spectroscopic techniques is essential to verify the structure and purity of the new compounds.

Chromatographic Methods:

Due to the high reactivity of the parent compound's sulfonyl chloride group, direct analysis by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is challenging. However, its derivatives, such as the more stable sulfonamides and sulfonate esters, are readily analyzable.

High-Performance Liquid Chromatography (HPLC): This is the preferred method for the analysis and purification of most derivatives. A reverse-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. A UV detector is effective if the derivative contains a chromophore (e.g., an aromatic ring).

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can be used. Analysis is typically performed on a capillary column with a Flame Ionization Detector (FID). Often, derivatization of the parent compound into a more stable form, such as a methyl ester by reaction with methanol, is necessary for GC analysis.

Spectroscopic Methods:

Spectroscopy provides definitive structural information. For a typical derivative such as N-benzyl-3-chloropropanesulfonamide, the following spectral features would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the propyl chain protons, typically a triplet around 3.7 ppm for the -CH₂-Cl group, a triplet around 3.2 ppm for the -CH₂-SO₂- group, and a multiplet around 2.3 ppm for the central -CH₂- group. Signals for the benzyl group protons (7.2-7.4 ppm) and the methylene (B1212753) bridge (~4.3 ppm) would also be present, along with a signal for the N-H proton.

¹³C NMR: Would display distinct signals for the three carbons of the propyl chain and the carbons of the benzyl substituent.

Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. Strong characteristic absorption bands would confirm the presence of the sulfonyl group (S=O stretches) at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). An N-H stretch would be visible around 3300 cm⁻¹, and C-H stretches for aromatic and aliphatic components would also be present.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized derivative. The observation of the correct molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) is crucial evidence of a successful reaction. The fragmentation pattern can also provide further structural proof.

Computational Chemistry and Theoretical Studies on 3 Chloropropanesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to investigate molecular properties and reaction mechanisms. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electron density of a system to determine its energy and other properties.

For 3-chloropropanesulfonyl chloride, these methods could be used to explore various reaction pathways, such as nucleophilic substitution at the sulfonyl group or reactions involving the chloro-propylic chain. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out, revealing the most likely reaction mechanisms.

A study on the related compound, 3-chloropropanoyl chloride, using ab initio (MP2) and DFT (B3LYP) methods, determined its conformational structure in the gas phase. nih.gov The study identified multiple stable conformers (AA, AG, GG) and calculated their relative energies and populations. nih.gov Similar calculations for this compound would provide a detailed picture of its conformational landscape, which is crucial for understanding its reactivity. For instance, the accessibility of the sulfonyl chloride group to a nucleophile might be sterically hindered in certain conformations.

Table 1: Illustrative Geometrical Parameters for a Postulated Dominant Conformer of this compound (Hypothetical Data)

This table illustrates the type of data that could be generated from DFT calculations on this compound, based on typical bond lengths and angles for similar functional groups.

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | 1.43 |

| S-Cl | 2.06 |

| S-C | 1.77 |

| C-C | 1.54 |

| C-Cl | 1.79 |

| **Bond Angles (°) ** | |

| O=S=O | 122 |

| O=S-Cl | 108 |

| O=S-C | 108 |

| Cl-S-C | 97 |

| S-C-C | 110 |

| C-C-C | 112 |

| C-C-Cl | 111 |

Note: The data in this table is hypothetical and serves as an illustration of the output from quantum chemical calculations. Actual values would need to be determined by specific DFT or ab initio studies on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior in different environments, such as in solution.

For this compound, MD simulations could be employed to understand its conformational dynamics in various solvents. This would reveal the flexibility of the propyl chain and the rotational freedom around the C-S and C-C bonds. Such simulations would also elucidate the nature of intermolecular interactions between the solute and solvent molecules. For example, in a polar solvent like water, hydrogen bonding between water molecules and the oxygen atoms of the sulfonyl group would be expected. In non-polar solvents, van der Waals forces would dominate.

Studies on other chlorinated hydrocarbons have successfully used MD simulations to understand intermolecular interactions, such as Cl···Cl and Cl···H interactions, which can influence the packing of molecules in the solid state and their behavior in solution. Furthermore, MD simulations of ions in solution, such as lithium chloride, have provided detailed insights into solvation shells and ion clustering. nih.gov Similar studies on this compound would clarify how it interacts with itself and with other molecules in its environment.

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations (Conceptual)

| Interaction Type | Description | Potential Significance |

| Dipole-Dipole | Between the polar sulfonyl group and other polar molecules. | Influences solubility in polar solvents and the orientation of molecules in the liquid phase. |

| Hydrogen Bonding | Between the sulfonyl oxygens (as acceptors) and hydrogen bond donors (e.g., water, alcohols). | Key to understanding solubility and reactivity in protic solvents. |

| Halogen Bonding | The chlorine atom on the sulfonyl group acting as an electrophilic "halogen bond donor" to a nucleophilic region on another molecule. | Can influence self-assembly and interactions with other species. |

| Van der Waals | Non-specific attractive or repulsive forces. | Important for all intermolecular interactions, especially in non-polar environments. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for interpreting experimental spectra and for identifying unknown compounds.

By calculating the vibrational frequencies of this compound using DFT, its IR and Raman spectra can be simulated. The calculated frequencies and intensities can then be compared with experimental data to confirm the structure of the molecule and to assign specific spectral bands to particular vibrational modes. A comprehensive computational study on choline (B1196258) chloride-based deep eutectic solvents demonstrated the power of this approach by computing IR spectra at the ωB97XD/6-31G++(d,p) level of theory to understand hydrogen bonding interactions. nih.gov

Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations provide theoretical values for the resonance frequencies of the different nuclei (¹H, ¹³C) in the molecule, which can aid in the assignment of experimental NMR spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Hypothetical) | Description |

| S=O asymmetric stretch | 1350-1380 | Strong intensity in IR |

| S=O symmetric stretch | 1160-1190 | Strong intensity in IR |

| C-H stretches | 2850-3000 | Medium to weak intensity in IR |

| C-Cl stretch | 650-750 | Medium intensity in IR |

| S-Cl stretch | 400-500 | Medium intensity in Raman |

| C-S stretch | 600-700 | Medium intensity in IR |

Note: This table presents a hypothetical range of vibrational frequencies for the key functional groups in this compound. Accurate predictions would require specific computational analysis.

Development of Computational Models for Reaction Prediction and Optimization

The prediction of chemical reactions and the optimization of reaction conditions are rapidly advancing fields within computational chemistry, largely driven by machine learning and artificial intelligence. nih.gov These models are trained on large datasets of known reactions and can be used to predict the outcome of new reactions, suggest suitable reagents and catalysts, and optimize reaction conditions for higher yield and selectivity. arxiv.orgescholarship.org

While specific models for this compound have not been reported, general-purpose reaction prediction models could be applied to this compound. For example, a model could be used to predict the products of its reaction with various nucleophiles, such as amines, alcohols, or thiols. Such a model would learn the reactivity patterns of the sulfonyl chloride group and the potential for side reactions involving the alkyl chloride.

Furthermore, computational models could be developed to optimize the synthesis of this compound itself, or its use in subsequent reactions. By creating a model that relates reaction parameters (e.g., temperature, solvent, catalyst) to reaction outcomes (e.g., yield, purity), it would be possible to identify the optimal conditions for a desired transformation, reducing the need for extensive experimental screening.

Environmental and Sustainability Considerations in the Research and Application of 3 Chloropropanesulfonyl Chloride

Life Cycle Assessment in Synthetic Routes

A formal Life Cycle Assessment (LCA) for 3-chloropropanesulfonyl chloride is not publicly available. However, an evaluation of its synthetic routes through the lens of green chemistry principles can provide insight into its environmental impact. Traditional methods for producing sulfonyl chlorides often rely on hazardous reagents and harsh conditions. For instance, chlorosulfonation of arenes can be performed with highly reactive and hazardous substances like chlorosulfonic acid (ClSO3H), sulfuryl chloride (SO2Cl2), or a mixture of sulfur dioxide and chlorine. rsc.org Similarly, the conversion of sulfonic acids into sulfonyl chlorides may use noxious agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). rsc.org These traditional methods raise significant environmental and safety concerns due to the toxicity of the reagents and the generation of hazardous waste.

In contrast, modern research focuses on developing more environmentally benign synthetic pathways. Key advancements include:

Aqueous Processes: The development of aqueous processes for creating aryl sulfonyl chlorides represents a significant step towards sustainability. These methods can reduce reliance on volatile organic solvents, are often safer, and can be more easily scaled up, offering considerable environmental benefits. acs.org One such method involves the in-situ generation of sulfur dioxide from thionyl chloride and water, which then reacts with a diazonium salt. acs.org

Metal-Free, Aerobic Conditions: An innovative, metal-free synthesis of sulfonyl chlorides has been developed using thiols, an aqueous solution of HCl or HBr, ammonium (B1175870) nitrate, and oxygen as the terminal oxidant. rsc.orgrsc.org This method drastically reduces the need for extraction solvents, as the product can be isolated by simple filtration. rsc.orgrsc.org

Alternative Reagents: Research into alternative chlorinating agents, such as cyanuric chloride, is also underway to replace more hazardous traditional reagents. rsc.org Another approach involves using sulfonyl hydrazides, which are more stable, as precursors to sulfonyl chlorides, reacting them with N-chlorosuccinimide. mdpi.com This method can be performed at room temperature and allows for gram-scale synthesis with high yields. mdpi.com

These greener approaches aim to reduce hazardous waste, minimize solvent use, enhance safety, and improve atom economy, all of which are central goals of sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Sulfonyl Chlorides

| Feature | Traditional Methods | Greener Alternatives |